Tetra-tert-butyl 2,2',2'',2'''-((azanediylbis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate
CAS No.:
Cat. No.: VC17368767
Molecular Formula: C28H53N3O8
Molecular Weight: 559.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H53N3O8 |
|---|---|
| Molecular Weight | 559.7 g/mol |
| IUPAC Name | tert-butyl 2-[2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethylamino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate |
| Standard InChI | InChI=1S/C28H53N3O8/c1-25(2,3)36-21(32)17-30(18-22(33)37-26(4,5)6)15-13-29-14-16-31(19-23(34)38-27(7,8)9)20-24(35)39-28(10,11)12/h29H,13-20H2,1-12H3 |
| Standard InChI Key | DJKQVANBCPOPFL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)CN(CCNCCN(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Features
Tetra-tert-butyl 2,2',2''',2''''-((azanediylbis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate belongs to the class of tert-butyl-protected polyaminocarboxylates. Its structure features a diethylenetriamine core () where four amine groups are substituted with tert-butyloxycarbonylmethyl (Boc-protected) acetate moieties. The tert-butyl groups enhance solubility in organic solvents and prevent unwanted side reactions during subsequent synthetic steps .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 280563-33-9 |
| Molecular Formula | |
| Molecular Weight | 673.88 g/mol |
| Appearance | Not reported |
| Melting Point | Not reported |
| Solubility | Likely soluble in acetonitrile, ether |
Synthesis and Reaction Optimization
The synthesis of this compound involves a nucleophilic substitution reaction between diethylenetriamine and tert-butyl chloroacetate in the presence of potassium carbonate () as a base.
Reaction Procedure
In a representative protocol :
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Reactants: Diethylenetriamine (2.0 g, 9.69 mmol), tert-butyl chloroacetate (8.32 mL, 58.16 mmol), and (6.7 g) are combined in acetonitrile (70 mL).
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Conditions: The mixture is stirred for 24 hours at room temperature.
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Workup: The solvent is evaporated, and the crude product is purified via column chromatography (ethyl ether/hexane, 1:10) to yield 4.0 g (61%) of the target compound.
Table 2: Synthesis Parameters
| Parameter | Value |
|---|---|
| Yield | 61% |
| Reaction Time | 24 hours |
| Base | Potassium carbonate |
| Solvent | Acetonitrile |
The use of facilitates deprotonation of the amine groups, enabling nucleophilic attack on tert-butyl chloroacetate. The extended reaction time ensures complete substitution across all reactive sites.
Structural Characterization
The compound’s structure was confirmed using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis .
NMR Spectroscopy
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NMR (CDCl, δ ppm):
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δ 1.36 (45H, 5×-O-C-(CH)): tert-butyl groups.
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δ 2.71 (8H, 2×-N-CH-CH-N): ethylene linkages.
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δ 3.27–3.45 (10H, 5×-N-CH-CO): acetate methylene protons.
-
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NMR (CDCl, δ ppm):
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δ 28.06 (tert-butyl carbons), δ 55.97–77.46 (methylene and carbonyl carbons).
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Mass Spectrometry
Electron ionization mass spectrometry (EIMS) revealed a molecular ion peak at 676 (MH), consistent with the molecular formula .
Elemental Analysis
Calculated: C: 60.60%, H: 9.42%, N: 8.31%
Found: C: 61.72%, H: 9.51%, N: 8.09%
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